5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
The synthesis of 5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves a multi-step process. One common method includes the formation of a chalcone derivative through Claisen-Schmidt condensation, followed by a Michael addition reaction with 1,3-dimethylbarbituric acid . The reaction conditions often require the use of a Lewis base catalyst such as triethylamine and may involve heating and subsequent purification steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Addition: The compound can participate in addition reactions, particularly at the double bond in the pyrrole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include other pyrrole and diazinane derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical properties and applications . For example, compounds like 5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE have been studied for their unique bioactivities and synthetic applications .
Properties
Molecular Formula |
C39H26BrN3O2S |
---|---|
Molecular Weight |
680.6 g/mol |
IUPAC Name |
5-[[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C39H26BrN3O2S/c40-30-21-23-33(24-22-30)41-35(27-13-5-1-6-14-27)26-29(36(41)28-15-7-2-8-16-28)25-34-37(44)42(31-17-9-3-10-18-31)39(46)43(38(34)45)32-19-11-4-12-20-32/h1-26H |
InChI Key |
NTNUNFVRPIGROK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=C5C(=O)N(C(=S)N(C5=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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